molecular formula C13H26N2O B13354952 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol

Cat. No.: B13354952
M. Wt: 226.36 g/mol
InChI Key: SZTIZSTYICGMNS-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the alkylation of 3,5-dimethylpiperazine with a suitable cyclohexanone derivative. One common method is the reaction of 3,5-dimethylpiperazine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-((3,5-Dimethylpiperidin-1-yl)methyl)cyclohexan-1-amine
  • 1-((3,5-Dimethylpyrazol-1-yl)methyl)cyclohexan-1-ol

Comparison: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclohexan-1-ol is unique due to the presence of both a piperazine ring and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H26N2O/c1-11-8-15(9-12(2)14-11)10-13(16)6-4-3-5-7-13/h11-12,14,16H,3-10H2,1-2H3

InChI Key

SZTIZSTYICGMNS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CC2(CCCCC2)O

Origin of Product

United States

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